2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound features a complex heterocyclic core comprising a pyrrolo[3,4-d][1,2,3]triazole scaffold substituted with a 3,4-difluorophenyl group at position 5 and an N-(3,4-dimethylphenyl)acetamide moiety at position 2.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3/c1-10-3-4-12(7-11(10)2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)13-5-6-14(21)15(22)8-13/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAMWQZXRBJZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a novel organic molecule with potential therapeutic applications. Its unique structure includes a pyrrolo[3,4-d][1,2,3]triazole core that is known for various biological activities. This article delves into the biological activity of this compound based on existing research.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 413.4 g/mol. The presence of difluorophenyl and dimethylphenyl groups enhances its pharmacological profile. The structural features are summarized in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.4 g/mol |
| Core Structure | Pyrrolo[3,4-d][1,2,3]triazole |
| Functional Groups | Diketone moiety and acetamide group |
Biological Activity
Preliminary studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Research has shown that compounds similar to this one possess significant antimicrobial properties. The diketone moiety may contribute to this activity by interfering with bacterial metabolism.
- Anticancer Potential : The pyrrolo[3,4-d][1,2,3]triazole core is associated with anticancer effects. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Some derivatives of triazole compounds have demonstrated anti-inflammatory properties. The presence of the acetamide group may enhance this effect by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
-
Study on Antimicrobial Properties :
- A study published in Journal of Antibiotics demonstrated that triazole derivatives exhibited potent activity against various bacterial strains. The compound's structure suggests it could follow similar mechanisms of action .
- Anticancer Activity Assessment :
-
Inflammation Modulation :
- A study highlighted the potential anti-inflammatory effects of triazole-based compounds through inhibition of pro-inflammatory cytokines in murine models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s closest structural analog is 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (). Key differences include:
- Halogen Substitution : The target compound has 3,4-difluorophenyl vs. 3-chloro-4-fluorophenyl in the analog. Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to chlorine .
- Methyl Group Position : The acetamide moiety in the target is N-(3,4-dimethylphenyl), whereas the analog has N-(2,3-dimethylphenyl). Steric effects from methyl positioning could influence receptor interactions.
Physicochemical and Pharmacokinetic Properties
A comparative analysis based on substituent effects is outlined below:
The methoxy group in ’s compound increases polarity, likely improving aqueous solubility compared to the target compound’s lipophilic difluorophenyl group .
Bioactivity and Target Interactions
- Similarity Indexing: Using Tanimoto coefficients (), the target compound’s structural fingerprints could be compared to known bioactive molecules. For instance, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting that minor structural variations in the target compound might retain or modulate bioactivity .
- Docking Affinity : highlights that even small substituent changes (e.g., fluorine vs. chlorine) alter binding affinities due to interactions with specific residues. The target’s difluorophenyl group may form stronger hydrogen bonds or hydrophobic interactions compared to chloro-fluorophenyl analogs .
Cluster Analysis and Mode of Action
Hierarchical clustering () based on bioactivity profiles suggests that the target compound may group with other pyrrolo-triazole derivatives, sharing modes of action such as kinase inhibition or epigenetic modulation.
Research Findings and Implications
Substituent Effects :
- Fluorine substituents improve metabolic stability and membrane permeability compared to chlorine or methoxy groups .
- 3,4-dimethylphenyl in the acetamide moiety may reduce steric hindrance compared to 2,3-dimethylphenyl, enhancing target binding.
Synthetic Feasibility :
- The compound’s synthesis likely parallels methods in –5, involving heterocyclization and coupling reactions. For instance, triazole formation via hydrazine intermediates () could be adapted .
Therapeutic Potential: Structural similarity to HDAC inhibitors () and kinase-targeting triazoles () warrants further investigation into its mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
